![molecular formula C12H8Cl2N2O2S2 B14236809 5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline CAS No. 503456-41-5](/img/structure/B14236809.png)
5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline is an organic compound with the molecular formula C12H8Cl2N2O2S2 It is characterized by the presence of two chlorine atoms, a nitro group, and a disulfanyl linkage between two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline typically involves the reaction of 5-chloro-2-nitroaniline with 4-chloro-2-nitrobenzenethiol under specific conditions. The reaction is carried out in the presence of a suitable oxidizing agent, such as hydrogen peroxide or iodine, to facilitate the formation of the disulfide bond. The reaction is usually conducted in an organic solvent, such as dichloromethane or acetonitrile, at a controlled temperature to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The reactants are fed into a reactor where the disulfide bond formation occurs under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions, leading to the formation of corresponding amines.
Substitution: The chlorine atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder, acidic conditions
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted aromatic compounds
Scientific Research Applications
5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline involves its interaction with specific molecular targets and pathways. The disulfide bond in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound a potential candidate for antimicrobial and anticancer applications. Additionally, the nitro groups in the compound can be reduced to amines, which may interact with cellular proteins and enzymes, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-nitroaniline
- 4-Chloro-2-nitrobenzenethiol
- 5-Chloro-2-nitropyridine
- 5-Chloro-4-methyl-2-nitroaniline
- 5-Chloro-2,4-difluoroaniline
Uniqueness
5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline is unique due to the presence of both nitro and disulfanyl groups in its structure. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The disulfide bond allows for redox reactions, while the nitro groups provide sites for reduction and further functionalization. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
503456-41-5 |
|---|---|
Molecular Formula |
C12H8Cl2N2O2S2 |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
5-chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline |
InChI |
InChI=1S/C12H8Cl2N2O2S2/c13-7-1-3-11(9(15)5-7)19-20-12-4-2-8(14)6-10(12)16(17)18/h1-6H,15H2 |
InChI Key |
BDFYJRMNLDHXEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)SSC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine](/img/structure/B14236731.png)
![{5-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxan-5-yl}methanol](/img/structure/B14236732.png)
![{({4-[(Trimethylsilyl)ethynyl]phenyl}methylene)bis[(1H-pyrrole-5,2-diyl)]}bis[(3,5-di-tert-butylphenyl)methanone]](/img/structure/B14236749.png)
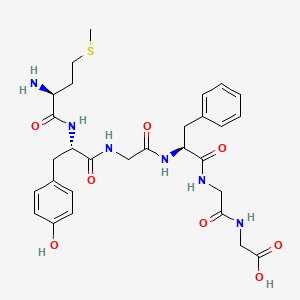
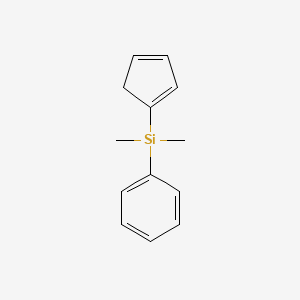
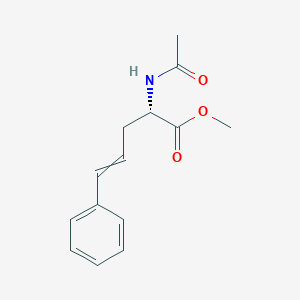
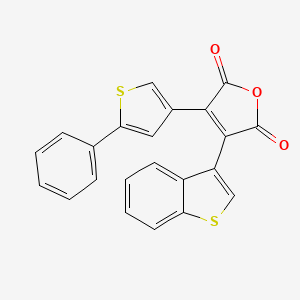
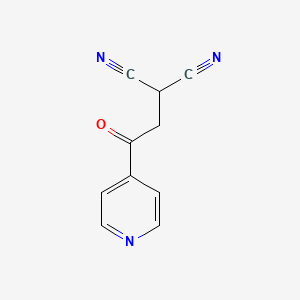
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxobutan-2-yl]-4-methoxy-N-methylbenzamide](/img/structure/B14236771.png)
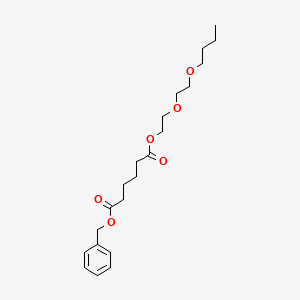
![3-{[(Nonan-5-yl)oxy]carbonyl}pentanedioate](/img/structure/B14236778.png)

![2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)-](/img/structure/B14236799.png)
![Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxopropyl)-](/img/structure/B14236805.png)
